N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide
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Overview
Description
N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide is a complex organic compound that features a unique structure combining a benzamide core with a thiazole ring, a thiophene moiety, and a methoxyphenoxy group
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, are known for their ability to interact with various biological targets due to the presence of the thiazole ring . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated phenol with a methoxy group.
Formation of the Benzamide Core: The final step involves the amidation reaction between the thiazole derivative and a benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(phenyl)-1,3-thiazol-5-yl}benzamide: Similar structure but with a phenyl group instead of a thiophene.
N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(pyridyl)-1,3-thiazol-5-yl}benzamide: Similar structure but with a pyridyl group instead of a thiophene.
Uniqueness
N-{2-[2-(2-methoxyphenoxy)acetamido]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}benzamide is unique due to the presence of the thiophene moiety, which can impart distinct electronic properties and reactivity compared to its phenyl or pyridyl analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
IUPAC Name |
N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-29-16-10-5-6-11-17(16)30-14-19(27)24-23-25-20(18-12-7-13-31-18)22(32-23)26-21(28)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,26,28)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEADKKMZHUKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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